

Spectroscopic Profile of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Cat. No.:	B177593

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The structural integrity of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline** can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectral Data of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.10 - 6.95	m	2H	Ar-H
6.75 - 6.65	m	1H	Ar-H
3.95	s	2H	C1-H
3.80	s	3H	OCH ₃
3.10	t	2H	C3-H
2.75	t	2H	C4-H
~2.0 (variable)	br s	1H	N-H

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**

Chemical Shift (δ) ppm	Assignment
156.5	C5
135.5	C8a
127.0	C4a
126.5	C7
120.0	C8
108.0	C6
55.2	OCH ₃
47.0	C1
42.5	C3
29.0	C4

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Broad	N-H Stretch
3050 - 3000	Medium	Ar C-H Stretch
2950 - 2800	Strong	Aliphatic C-H Stretch
1600, 1480	Medium	C=C Aromatic Ring Stretch
1250	Strong	Ar-O-C Asymmetric Stretch
1030	Medium	Ar-O-C Symmetric Stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline** (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
163	80	[M] ⁺
162	100	[M-H] ⁺
134	60	[M-C ₂ H ₅] ⁺ or [M-CH ₃ -H ₂ O] ⁺
118	40	[M-CH ₃ O-CH ₂] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

2.1.1. Sample Preparation:

- Weigh approximately 10-20 mg of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

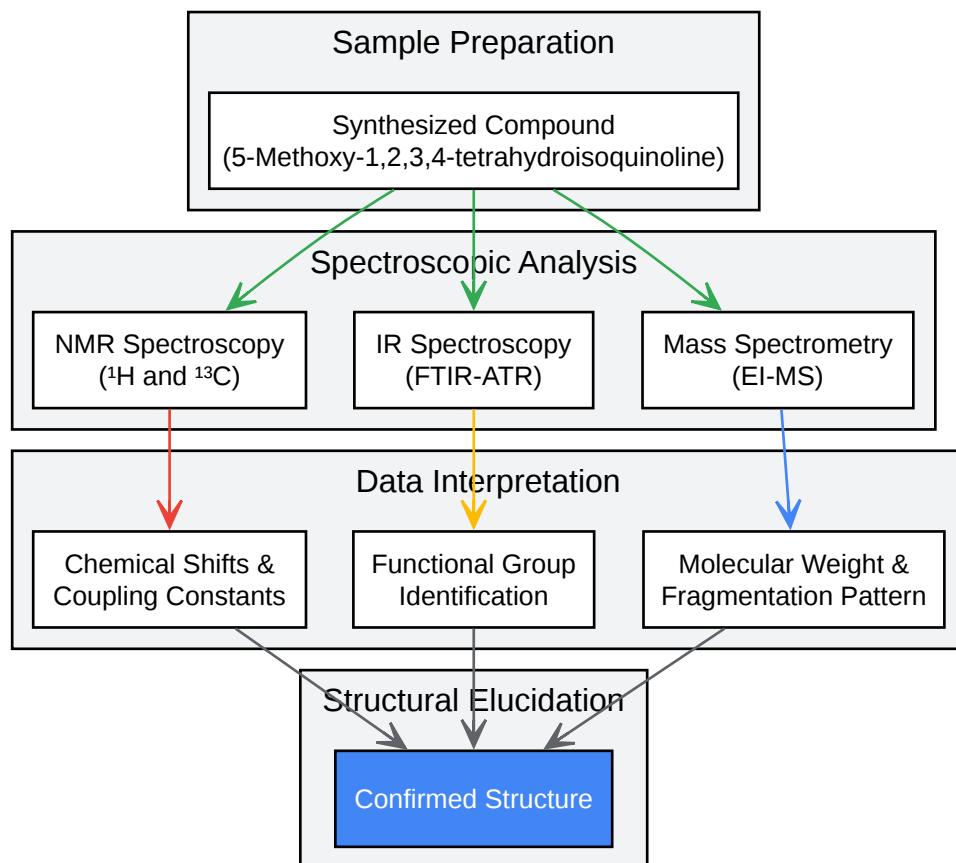
2.1.2. Data Acquisition:

- ^1H NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation: A small drop of neat **5-Methoxy-1,2,3,4-tetrahydroisoquinoline** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2.2.2. Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.


Mass Spectrometry (MS)

2.3.1. Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected.

2.3.2. Ionization and Analysis: Electron Ionization (EI) is commonly used at a standard energy of 70 eV. The resulting fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a small molecule like **5-Methoxy-1,2,3,4-tetrahydroisoquinoline** is depicted below.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization

This comprehensive guide serves as a foundational resource for the spectroscopic identification and characterization of **5-Methoxy-1,2,3,4-tetrahydroisoquinoline**, facilitating its application in research and development.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177593#spectroscopic-data-nmr-ir-ms-of-5-methoxy-1-2-3-4-tetrahydroisoquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com